N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
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Description
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is a common feature in many organic compounds, including some pharmaceuticals . It also contains a 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-ylthio moiety, which is less common and might confer unique properties to the compound.
Molecular Structure Analysis
The compound’s structure suggests it might have interesting chemical properties. The benzo[d][1,3]dioxol-5-ylmethyl moiety is a common feature in many organic compounds, including some pharmaceuticals . The 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-ylthio moiety is less common and might confer unique properties to the compound.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the benzo[d][1,3]dioxol-5-ylmethyl moiety might undergo reactions typical of aromatic compounds, while the 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-ylthio moiety might undergo reactions typical of sulfur-containing compounds .Scientific Research Applications
- The unique structure of this compound suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies indicate that it may interfere with cell proliferation and induce apoptosis, making it a promising candidate for further investigation in cancer therapy .
- ABC transporters play a crucial role in drug efflux and cellular detoxification. Some derivatives of this compound have been studied as modulators of ABC transporters, especially for the treatment of cystic fibrosis. By affecting transporter activity, they could enhance drug delivery or reduce drug resistance .
- The benzodioxole scaffold has attracted interest in neuroprotection research. This compound’s ability to cross the blood-brain barrier and its potential antioxidant properties make it relevant for neurodegenerative diseases. Investigations into its impact on neuronal survival, oxidative stress, and neuroinflammation are ongoing .
- Benzodioxole derivatives often exhibit antimicrobial properties. Researchers have explored their effects against bacteria, fungi, and parasites. This compound’s unique combination of functional groups could contribute to its antimicrobial efficacy, making it a subject of interest for drug development .
- Beyond its applications, the compound’s synthetic methodology is noteworthy. Researchers have developed efficient routes for its total synthesis, including Pd-catalyzed arylation and asymmetric hydrogenation. These synthetic strategies have broader implications for other complex molecules with similar structural features .
- The benzodioxole ring system has been explored for the synthesis of functionalized benzo[1,3]dioxin-4-ones. These derivatives have potential applications in medicinal chemistry, including as enzyme inhibitors or bioactive compounds. The synthetic methods developed for this compound could inspire similar approaches in related research .
Anticancer Properties
Modulation of ATP-Binding Cassette Transporters (ABC Transporters)
Neuroprotective Effects
Antimicrobial Activity
Synthetic Methodology and Total Synthesis
Functionalized Benzo[1,3]dioxin-4-ones
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O5S2/c18-11-2-3-12-15(6-11)28(23,24)21-17(20-12)27-8-16(22)19-7-10-1-4-13-14(5-10)26-9-25-13/h1-6H,7-9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESHHZHQTZHWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NS(=O)(=O)C4=C(N3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide |
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